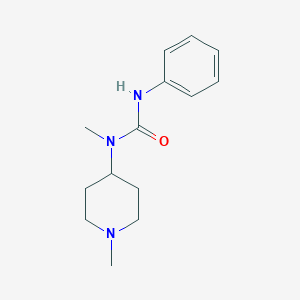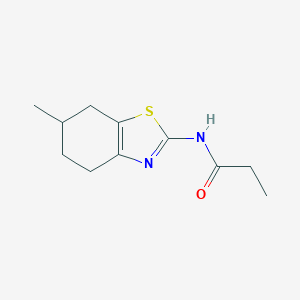
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is part of a group of chemicals known as chromenones, which have been shown to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that this compound exhibits its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. In the brain, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can induce oxidative stress and DNA damage in normal cells, which may limit its use in clinical applications.
Direcciones Futuras
There are several future directions for research on 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide. One area of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is in the study of the compound's mechanism of action, which may lead to the identification of new targets for drug development. Additionally, future studies may focus on the optimization of the synthesis method to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide, which is reacted with bromine to form 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
Another area of research is in the development of new drugs for the treatment of neurodegenerative diseases. Studies have shown that 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide exhibits neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation in the brain.
Propiedades
Nombre del producto |
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide |
|---|---|
Fórmula molecular |
C20H25BrN2O4 |
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H25BrN2O4/c1-19(2)9-13(10-20(3,4)23-19)22-17(24)14-7-11-6-12(21)8-15(26-5)16(11)27-18(14)25/h6-8,13,23H,9-10H2,1-5H3,(H,22,24) |
Clave InChI |
IVXIFBIPSOMQFN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)C |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)

![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)


![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)